

Spectroscopic Analysis of 3-(Methylamino)-3-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Methylamino)-3-phenylpropanoic acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **3-(Methylamino)-3-phenylpropanoic acid**, a compound of interest in pharmaceutical and chemical research. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with predicted data and structural elucidation pathways.

Introduction

3-(Methylamino)-3-phenylpropanoic acid is a β -amino acid derivative with a chiral center. Its structural characterization is crucial for understanding its chemical properties, reactivity, and potential biological activity. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of this molecule. This guide outlines the expected spectroscopic data and provides standardized protocols for its analysis.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for **3-(Methylamino)-3-phenylpropanoic acid**, the following data are predicted based on the analysis of structurally similar compounds, such as 3-phenylpropionic acid and other β -amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-(Methylamino)-3-phenylpropanoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C_6H_5)
~ 4.00 - 4.20	Triplet	1H	Methine proton (CH-N)
~ 2.60 - 2.80	Doublet of doublets	2H	Methylene protons (CH_2)
~ 2.30	Singlet	3H	Methyl protons (N-CH_3)
~ 10.0 - 12.0	Broad Singlet	1H	Carboxylic acid proton (COOH)
~ 2.0 - 3.0	Broad Singlet	1H	Amine proton (NH)

Note: Solvent used is predicted to be DMSO-d₆.

Table 2: Predicted ^{13}C NMR Data for **3-(Methylamino)-3-phenylpropanoic acid**

Chemical Shift (δ) ppm	Assignment
~ 173	Carboxylic acid carbon (COOH)
~ 140	Aromatic quaternary carbon
~ 128 - 129	Aromatic CH carbons
~ 60	Methine carbon (CH-N)
~ 40	Methylene carbon (CH_2)
~ 35	Methyl carbon (N-CH_3)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-(Methylamino)-3-phenylpropanoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid)
3350 - 3310	Medium	N-H stretch (Secondary amine)
3100 - 3000	Medium	Aromatic C-H stretch
3000 - 2850	Medium	Aliphatic C-H stretch
~ 1710	Strong	C=O stretch (Carboxylic acid)
1600, 1495, 1450	Medium-Weak	C=C stretch (Aromatic ring)
~ 1180	Medium	C-N stretch

Mass Spectrometry (MS)

The expected molecular weight of **3-(Methylamino)-3-phenylpropanoic acid** ($C_{10}H_{13}NO_2$) is 179.22 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z	Predicted Fragment Ion
179	[M] ⁺ (Molecular ion)
134	[M - COOH] ⁺
106	[C ₆ H ₅ CH=NHCH ₃] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-(Methylamino)-3-phenylpropanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ^1H and ^{13}C NMR:

- Sample Preparation:

- For ^1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[1]
- For ^{13}C NMR, a higher concentration is recommended, typically 50-100 mg in 0.6-0.7 mL of solvent, to achieve a good signal-to-noise ratio in a reasonable time.[1]
- Given the amino acid nature of the compound, suitable solvents include Deuterium Oxide (D_2O) or Dimethyl Sulfoxide- d_6 (DMSO-d_6).[2] If the compound is in its hydrochloride salt form, D_2O is an excellent choice. For the free amino acid, DMSO-d_6 is often effective.
- Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

- Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 14 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

- Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher.

- Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]
- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay: 2 seconds. A longer delay (5-10 seconds) or the use of a relaxation agent like Cr(acac)₃ may be necessary for quantitative analysis.[3][4]
- Spectral Width: 0 to 200 ppm.
- Reference: TMS at 0 ppm or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

ATR is a common and convenient method for solid samples.

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[5] Record a background spectrum of the clean, empty crystal.
 - Place a small amount of the solid **3-(Methylamino)-3-phenylpropanoic acid** sample onto the crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.

- Data Acquisition: The spectrum is typically recorded in absorbance or transmittance mode.

Mass Spectrometry (MS)

Protocol for Direct Infusion Electrospray Ionization (ESI)-MS:

Direct infusion is a rapid method for determining the molecular weight of a pure sample.[\[6\]](#)[\[7\]](#)

- Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- The solvent should be compatible with ESI-MS.

- Instrument Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode is expected to be effective for this compound due to the amine group.
- Infusion Rate: 5-10 μ L/min using a syringe pump.[\[8\]](#)
- Mass Range: m/z 50 - 500.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow and Temperature: Optimize as per the instrument manufacturer's recommendations.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):

Due to the low volatility of the amino acid, derivatization is necessary for GC-MS analysis.[\[9\]](#)
[\[10\]](#)

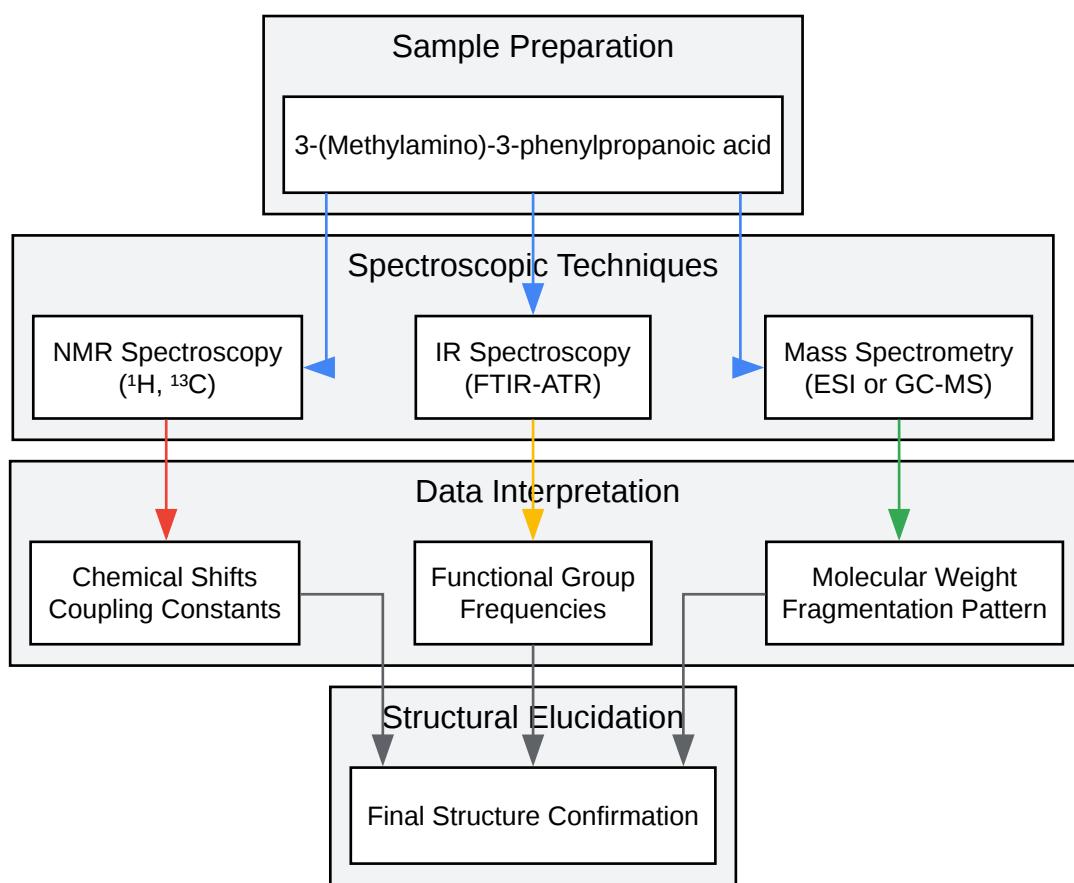
- Derivatization (Esterification):

- To an anhydrous sample of the compound (approx. 1 mg), add 1 mL of 2M HCl in methanol.

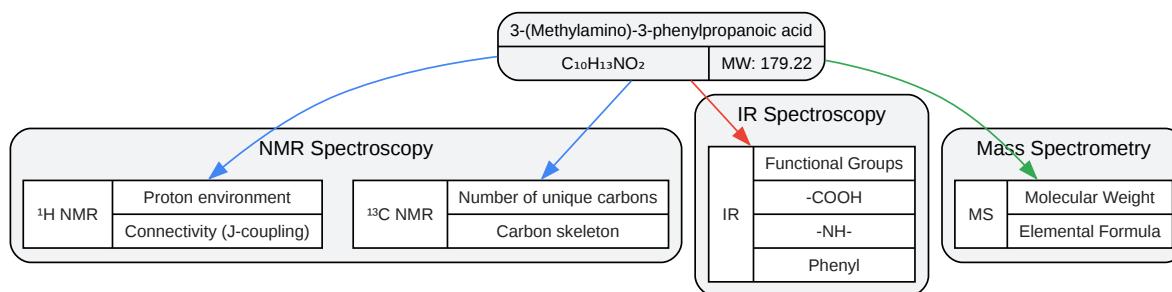
- Heat the mixture at 60-70°C for 1-2 hours to convert the carboxylic acid to its methyl ester.
- Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent like ethyl acetate.
- Instrument Parameters:
 - GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250°C.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.
 - Carrier Gas: Helium.
 - MS Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40 - 400.

Visualizations

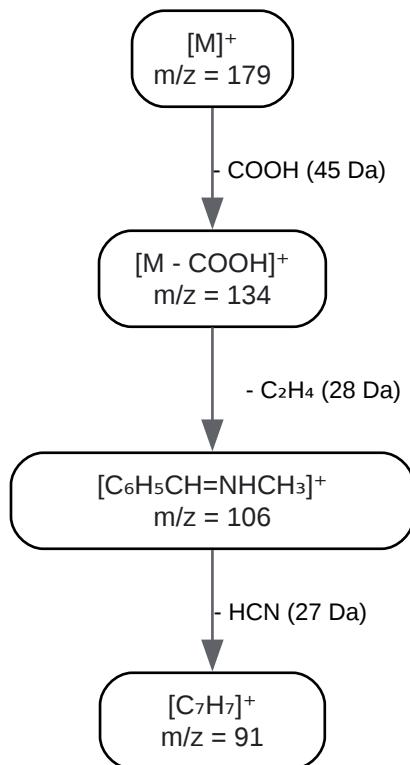
The following diagrams illustrate the spectroscopic analysis workflow and the structural information derived from each technique.

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Caption: Workflow for the spectroscopic analysis of **3-(Methylamino)-3-phenylpropanoic acid**.

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Caption: Structural information obtained from different spectroscopic techniques.



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